molecular formula C8H10ClN3S B1682899 Tiamenidine CAS No. 31428-61-2

Tiamenidine

Cat. No.: B1682899
CAS No.: 31428-61-2
M. Wt: 215.70 g/mol
InChI Key: CVWILQHZFWRYPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tiamenidine, also known as thiamenidine, is an imidazoline compound that shares many of the pharmacological properties of clonidine . Its primary targets are the α2 adrenergic receptors, where it acts as an agonist . It also interacts with α1-adrenergic receptors to a far lesser extent . These receptors play a crucial role in the regulation of blood pressure and heart rate.

Mode of Action

This compound interacts with its targets, the α2 adrenergic receptors, by binding to them and activating them . This activation inhibits the release of norepinephrine, leading to a decrease in blood pressure . Its interaction with α1-adrenergic receptors is less pronounced, but it can still contribute to its overall hypotensive effect .

Biochemical Pathways

The activation of α2 adrenergic receptors by this compound leads to a decrease in cyclic adenosine monophosphate (cAMP) production. This results in reduced calcium influx and decreased contractility of smooth muscle cells in the blood vessels, leading to vasodilation and a decrease in blood pressure .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). While specific ADME properties for this compound are not readily available, it’s known that the drug has an elimination half-life of 2.3-5 hours , indicating its relatively short duration of action and the need for multiple doses per day for sustained therapeutic effect.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure. By activating α2 adrenergic receptors and inhibiting the release of norepinephrine, this compound causes a decrease in vascular resistance and a reduction in heart rate . This leads to its primary therapeutic effect: the lowering of blood pressure in individuals with hypertension .

Biochemical Analysis

Biochemical Properties

Tiamenidine acts as an α2 adrenergic receptor agonist with an IC50 value of 9.1 nM . It also acts as an α1-adrenergic receptor agonist to a far lesser extent (IC50 = 4.85 μM) . These interactions with adrenergic receptors are key to this compound’s role in biochemical reactions.

Cellular Effects

This compound’s interaction with adrenergic receptors has significant effects on various types of cells and cellular processes. For instance, in hypertensive volunteers, this compound, like clonidine, significantly increased sinus node recovery time and lowered cardiac output . This indicates that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with adrenergic receptors. As an agonist of α2 and α1 adrenergic receptors, this compound can bind to these receptors, leading to changes in gene expression and potentially influencing enzyme inhibition or activation .

Preparation Methods

The synthesis of Tiamenidine involves several key steps:

Industrial production methods typically follow similar synthetic routes, ensuring the compound’s purity and efficacy for pharmaceutical use.

Chemical Reactions Analysis

Tiamenidine undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its pharmacological properties.

    Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy and safety.

    Substitution: Common reagents used in substitution reactions include halogens and other nucleophiles, leading to the formation of different analogues of this compound.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tiamenidine has several scientific research applications:

Comparison with Similar Compounds

Tiamenidine is similar to other alpha-2 adrenergic receptor agonists, such as:

This compound’s uniqueness lies in its specific chemical structure and its balanced action on both alpha-2 and alpha-1 adrenergic receptors, making it a valuable compound in the management of hypertension .

Properties

IUPAC Name

N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8/h4H,2-3H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWILQHZFWRYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC2=NCCN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51274-83-0 (mono-hydrochloride)
Record name Tiamenidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80185349
Record name Tiamenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31428-61-2
Record name Tiamenidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31428-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiamenidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031428612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiamenidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIAMENIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/195V08O55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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